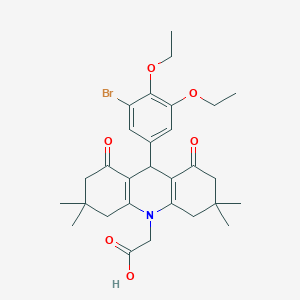![molecular formula C24H19BrN2O5 B302056 Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302056.png)
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is a member of the hydrazono phenoxyacetate class of compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is not fully understood. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that are involved in the regulation of apoptosis. The activation of caspases leads to the cleavage of various cellular proteins, resulting in the death of the cell.
Biochemical and Physiological Effects:
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has been shown to have various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate in lab experiments is its potential as a cancer therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its potential use as an anti-inflammatory agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate. One direction is to investigate its potential as a cancer therapeutic agent in vivo. Another direction is to study its mechanism of action in more detail. Additionally, further research is needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of this compound as an anti-inflammatory agent should be investigated further.
Méthodes De Synthèse
The synthesis of Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has been reported in the literature. The synthesis involves the reaction of 4-bromo-2-nitrophenol with naphtho[2,1-b]furan-2-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then reacted with ethyl chloroacetate to yield Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate.
Applications De Recherche Scientifique
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has potential applications in scientific research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Propriétés
Nom du produit |
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate |
|---|---|
Formule moléculaire |
C24H19BrN2O5 |
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
ethyl 2-[2-[(Z)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-4-bromophenoxy]acetate |
InChI |
InChI=1S/C24H19BrN2O5/c1-2-30-23(28)14-31-20-10-8-17(25)11-16(20)13-26-27-24(29)22-12-19-18-6-4-3-5-15(18)7-9-21(19)32-22/h3-13H,2,14H2,1H3,(H,27,29)/b26-13- |
Clé InChI |
MYSDWOLZKHVVMV-ZMFRSBBQSA-N |
SMILES isomérique |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)

![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)